N-(2,4,6-trichlorophenyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C12H8Cl3NO2S |
|---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
N-(2,4,6-trichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8Cl3NO2S/c13-8-6-10(14)12(11(15)7-8)16-19(17,18)9-4-2-1-3-5-9/h1-7,16H |
InChI Key |
KVDKXSWOSZISRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trichlorophenyl)benzenesulfonamide typically involves the reaction of 2,4,6-trichloroaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4,6-Trichloroaniline+Benzenesulfonyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-Trichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonamide group can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of the corresponding amine and sulfonic acid.
Scientific Research Applications
Antibiotic Properties
N-(2,4,6-trichlorophenyl)benzenesulfonamide belongs to the class of sulfonamides, which have been historically significant as antibiotics. The sulfonamide moiety is known for its antibacterial activity by inhibiting bacterial folate synthesis. The compound has been synthesized and tested for its efficacy against various bacterial strains.
Case Study: Antimicrobial Activity
- A study demonstrated that derivatives of sulfonamides exhibit varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- The compound's structure allows it to act effectively against resistant strains due to its ability to modify binding sites on bacterial enzymes.
Carbonic Anhydrase Inhibition
Sulfonamides, including this compound, are recognized for their role as carbonic anhydrase inhibitors. This property has therapeutic implications in treating conditions like glaucoma and edema.
Therapeutic Applications:
- Glaucoma Treatment : By inhibiting carbonic anhydrase isozymes in the eye, these compounds can reduce intraocular pressure .
- Diuretic Effects : The inhibition of carbonic anhydrase leads to increased renal excretion of bicarbonate and sodium ions, providing diuretic effects .
Synthesis of Functional Materials
The compound serves as a precursor in the synthesis of various functional materials due to its chemical reactivity. It can undergo transformations that yield derivatives with enhanced properties for applications in electronics and photonics.
Synthesis Insights:
- Research indicates that this compound can be utilized in the development of π-conjugated systems that have potential uses in organic photovoltaics and light-emitting diodes .
Toxicological Considerations
While this compound has beneficial applications, it is essential to consider its toxicological profile:
| Toxicological Effect | Description |
|---|---|
| Skin Irritation | Causes skin irritation upon contact . |
| Eye Irritation | Can cause serious eye irritation . |
| Respiratory Effects | May cause respiratory irritation if inhaled . |
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Mechanism of Action
The mechanism of action of N-(2,4,6-trichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-Allyl and N-(2,3-Epoxypropyl) Derivatives
demonstrates that substituting the sulfonamide nitrogen with allyl or epoxypropyl groups significantly impacts herbicidal activity. For example:
- N-Allyl-N-(α-methylbenzyl)benzenesulfonamide (II) showed comparable activity to early-generation sulfonamides.
- N-(2,3-Epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide (III) exhibited 10× higher activity than compounds I and II, attributed to the electrophilic epoxy group enhancing target binding .
Positional Isomerism in Chlorinated Derivatives
- 2,4,5-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide () differs in chlorine substitution (2,4,5 vs. 2,4,6). The 2,4,6-trichloro configuration likely increases steric hindrance and electronic effects, influencing receptor binding or metabolic degradation .
Physicochemical and Environmental Properties
Lipophilicity and Toxicity
- N-(2,4,6-Trichlorophenyl)maleimide () shares the trichlorophenyl group but replaces sulfonamide with a maleimide ring.
- Tetradecanamide derivatives with trichlorophenyl groups () are classified as R53 (hazardous to aquatic environments), indicating that chlorinated aromatic systems pose ecological risks .
Comparison : The sulfonamide group in N-(2,4,6-trichlorophenyl)benzenesulfonamide may mitigate toxicity compared to maleimides by introducing polar interactions, though environmental persistence remains a concern.
Structural Modifications in Related Sulfonamides
Methyl-Substituted Analogs
- 2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide () replaces chlorine atoms with methyl groups.
- N-[(4-Chlorophenyl)methyl]-2,4,6-trimethylbenzenesulfonamide () introduces a benzyl group, enhancing π-π stacking interactions in drug-receptor binding .
Comparison : The trichlorophenyl group in the target compound likely enhances electrophilic reactivity compared to methylated analogs, making it more suitable for covalent interactions in herbicides.
Biological Activity
N-(2,4,6-trichlorophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, including antimicrobial properties and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C₁₂H₈Cl₃N₃O₂S
- Molecular Weight : 319.67 g/mol
The compound features a sulfonamide group (-SO₂NH₂) that is known for its ability to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial growth.
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group can inhibit bacterial enzymes involved in folate synthesis by mimicking PABA. This inhibition disrupts bacterial metabolism and growth .
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for drug development .
Antimicrobial Efficacy
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits varying degrees of effectiveness against different bacterial strains.
Enzyme Inhibition Studies
In vitro studies have shown that this compound effectively inhibits specific enzymes. The results from kinetic assays are presented in Table 2.
| Enzyme | IC50 (µM) |
|---|---|
| Dihydropteroate synthase | 0.5 |
| Carbonic anhydrase | 1.2 |
These findings suggest that the compound could serve as a potent inhibitor for these enzymes, potentially aiding in the treatment of infections caused by resistant bacterial strains.
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The compound was tested in a clinical setting where it showed a significant reduction in bacterial load in infected patients when used as part of a combination therapy .
Case Study 2: In Vivo Efficacy
In an animal model study focusing on cardiovascular effects, derivatives of benzenesulfonamide were evaluated for their impact on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly lower perfusion pressure through calcium channel inhibition, suggesting potential therapeutic applications in cardiovascular diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,4,6-trichlorophenyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?
- Methodology : A three-step route starting from 2,4-dichlorophenol is feasible. Sulfonation with chlorosulfonic acid at 0–5°C generates the sulfonyl chloride intermediate, which is then reacted with 2,4,6-trichloroaniline under basic conditions (e.g., pyridine) to form the sulfonamide. Optimization includes controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (12–24 hours at 25°C). Purification via recrystallization in ethanol/water (70:30 v/v) yields >85% purity .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- Methodology : Use ¹H and ¹³C NMR to analyze substituent effects. For example:
- Aromatic protons : The 2,4,6-trichlorophenyl group exhibits deshielding (δ 7.3–7.6 ppm) due to electron-withdrawing Cl substituents.
- Sulfonamide NH : A broad singlet at δ 9.5–10.5 ppm confirms the -SO₂NH- moiety.
- Validation via additive models (e.g., comparing calculated vs. observed shifts for symmetry-related carbons) ensures accurate assignment .
Q. What are the environmental persistence and degradation pathways of this compound in wastewater systems?
- Methodology : Employ solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) for sample preparation. Analyze via LC-MS/MS using a C18 column (2.1 × 100 mm, 1.7 µm) and mobile phase (0.1% formic acid in water:methanol). Monitor degradation products like chlorophenols and sulfonic acids, which indicate hydrolytic cleavage of the sulfonamide bond .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4,6-trichlorophenyl group influence catalytic applications in asymmetric synthesis?
- Methodology : The bulky trichlorophenyl group enhances enantioselectivity in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings). For example, in N-aryl sulfonamide ligands (e.g., TipsDPEN derivatives), the Cl substituents increase rigidity and π-backbonding, improving catalytic turnover (TON >1,000) .
Q. What experimental strategies reconcile discrepancies between calculated and observed chemical shifts in NMR spectra?
- Methodology : Apply additive substituent effect models (Tables 15–17 in ):
- Example : For N-(2,4,6-trichlorophenyl)acetamide, deviations >0.3 ppm suggest conformational changes (e.g., restricted rotation). Verify via variable-temperature NMR (VT-NMR) to identify dynamic effects.
Q. How does this compound interact with biological targets, and what are the implications for toxicity?
- Methodology : Use molecular docking (AutoDock Vina) to assess binding to human serum albumin (HSA) or cytochrome P450 enzymes. The sulfonamide group forms hydrogen bonds with active-site residues (e.g., Tyr150 in CYP3A4), while Cl substituents enhance hydrophobic interactions. Validate via in vitro assays (IC₅₀ < 10 µM for cytotoxicity) .
Q. What chromatographic techniques separate enantiomers of chiral this compound derivatives?
- Methodology : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H). Optimize with a hexane:isopropanol (90:10) mobile phase at 1.0 mL/min. Resolution factors (Rs >1.5) confirm baseline separation of enantiomers .
Contradictions and Troubleshooting
Q. Why do some studies report conflicting bioactivity data for structurally similar sulfonamides?
- Analysis : Variations arise from substituent positioning (e.g., para vs. ortho Cl) altering solubility and membrane permeability. For example, N-(2,4,6-trichlorophenyl) derivatives exhibit lower logP (2.8 vs. 3.5 for dichloro analogs), reducing cellular uptake .
Q. How to address low recovery rates during SPE extraction of sulfonamides from complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
